molecular formula C17H27NO2 B4880860 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine

Cat. No.: B4880860
M. Wt: 277.4 g/mol
InChI Key: NIGNQCKWGHMJJC-UHFFFAOYSA-N
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Description

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained attention due to its potential therapeutic and toxic effects.

Preparation Methods

The synthesis of 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylpiperidine under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets, such as cellular receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine can be compared with other similar compounds, such as:

  • 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]piperidine
  • 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine
  • 1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidin-3-ol hydrochloride

These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and interactions .

Properties

IUPAC Name

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-15-7-6-8-17(16(15)2)20-14-13-19-12-11-18-9-4-3-5-10-18/h6-8H,3-5,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGNQCKWGHMJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCOCCN2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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